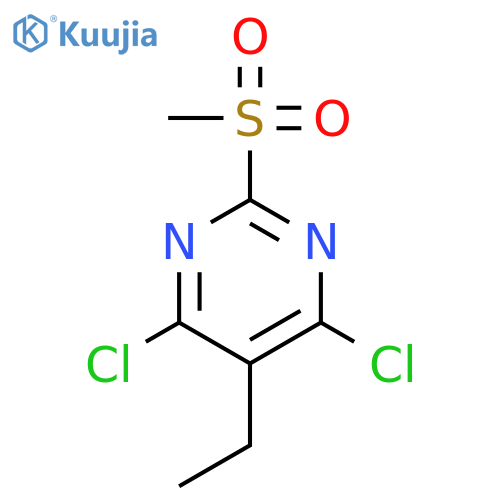

Cas no 1263314-16-4 (4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine)

1263314-16-4 structure

商品名:4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine

CAS番号:1263314-16-4

MF:C7H8Cl2N2O2S

メガワット:255.121618270874

MDL:MFCD11846228

CID:1032290

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine

- 4,6-dichloro-5-ethyl-2-methylsulfonylpyrimidine

- 4,6-bis(chloranyl)-5-ethyl-2-methylsulfonyl-pyrimidine

- C7H8Cl2N2O2S

- 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine

- FCH1406249

- AK122869

- AX8247047

- Y3216

- 2-Methylsulfonyl-4,6-dichloro-5-ethylpyrimidine

- Pyrimidine, 4,6-dichloro-5-ethyl-2-(methylsulfonyl)-

-

- MDL: MFCD11846228

- インチ: 1S/C7H8Cl2N2O2S/c1-3-4-5(8)10-7(11-6(4)9)14(2,12)13/h3H2,1-2H3

- InChIKey: GHQHLNPDZLZVLB-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(N=C(N=1)S(C([H])([H])[H])(=O)=O)Cl)C([H])([H])C([H])([H])[H]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 279

- トポロジー分子極性表面積: 68.3

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H320-H335

- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214626-250mg |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |

1263314-16-4 | 95% | 250mg |

¥1380.00 | 2024-08-09 | |

| TRC | D436398-10mg |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |

1263314-16-4 | 10mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB490691-1 g |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine; . |

1263314-16-4 | 1g |

€557.90 | 2022-07-29 | ||

| Ambeed | A141656-1g |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |

1263314-16-4 | 95% | 1g |

$241.0 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN472-200mg |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |

1263314-16-4 | 95+% | 200mg |

684.0CNY | 2021-07-14 | |

| Chemenu | CM167204-250mg |

4,6-dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |

1263314-16-4 | 95% | 250mg |

$117 | 2023-02-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN472-250mg |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |

1263314-16-4 | 95+% | 250mg |

1198CNY | 2021-05-07 | |

| A2B Chem LLC | AA36912-1g |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |

1263314-16-4 | 95% | 1g |

$154.00 | 2024-01-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214626-1g |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |

1263314-16-4 | 95% | 1g |

¥3437.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D745639-250mg |

Pyrimidine, 4,6-dichloro-5-ethyl-2-(methylsulfonyl)- |

1263314-16-4 | 95+% | 250mg |

$175 | 2024-06-08 |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1263314-16-4 (4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1263314-16-4)4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine

清らかである:99%

はかる:1g

価格 ($):217.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1263314-16-4)2-Methylsulfonyl-4,6-dichloro-5-ethylpyriMidine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ